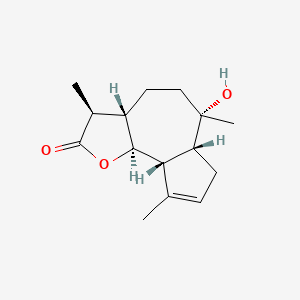
11beta,13-Dihydro-10-epi-8-deoxycumam-brin B
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11BETA,13-DIHYDRO-10-EPI-8-DEOXYCUMAM-BRIN B is a small molecular drug with the chemical formula C15H22O3. It is known for its potential as a discovery agent in various scientific research fields . The compound consists of 22 hydrogen atoms, 15 carbon atoms, and 3 oxygen atoms, making up a total of 40 atoms .
Preparation Methods
The synthetic routes and reaction conditions for 11BETA,13-DIHYDRO-10-EPI-8-DEOXYCUMAM-BRIN B are not extensively documented in the available literature. the compound’s structure suggests that it may be synthesized through a series of organic reactions involving the formation of multiple bonds, rings, and functional groups . Industrial production methods would likely involve optimizing these synthetic routes for scalability and efficiency.
Chemical Reactions Analysis
11BETA,13-DIHYDRO-10-EPI-8-DEOXYCUMAM-BRIN B undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts that facilitate the formation or breaking of chemical bonds . The major products formed from these reactions depend on the specific reagents and conditions used, but they typically involve modifications to the compound’s functional groups and ring structures.
Scientific Research Applications
11BETA,13-DIHYDRO-10-EPI-8-DEOXYCUMAM-BRIN B has a wide range of scientific research applications. It is used in chemistry for studying reaction mechanisms and developing new synthetic methodologies. In biology, the compound is investigated for its potential effects on cellular processes and molecular pathways. In medicine, it is explored as a potential therapeutic agent for various diseases . Additionally, the compound has industrial applications in the development of new materials and chemical products .
Mechanism of Action
The mechanism of action of 11BETA,13-DIHYDRO-10-EPI-8-DEOXYCUMAM-BRIN B involves its interaction with specific molecular targets and pathways within cells. The compound exerts its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and functions . The exact molecular targets and pathways involved are still under investigation, but they are believed to include key enzymes and receptors that play critical roles in various biological processes .
Comparison with Similar Compounds
11BETA,13-DIHYDRO-10-EPI-8-DEOXYCUMAM-BRIN B can be compared with other similar compounds, such as 11beta,13-Dihydro-10-epi-8-deoxycumam-brin A and 11beta,13-Dihydro-10-epi-8-deoxycumam-brin C . These compounds share similar chemical structures and properties but differ in their specific functional groups and ring configurations. The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which contribute to its distinct chemical and biological properties .
Properties
Molecular Formula |
C15H22O3 |
|---|---|
Molecular Weight |
250.33 g/mol |
IUPAC Name |
(3S,3aS,6S,6aR,9aR,9bS)-6-hydroxy-3,6,9-trimethyl-3,3a,4,5,6a,7,9a,9b-octahydroazuleno[4,5-b]furan-2-one |
InChI |
InChI=1S/C15H22O3/c1-8-4-5-11-12(8)13-10(6-7-15(11,3)17)9(2)14(16)18-13/h4,9-13,17H,5-7H2,1-3H3/t9-,10-,11+,12-,13-,15-/m0/s1 |
InChI Key |
CWACFPQPFUIHTR-WBSYEDSCSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]2CC[C@]([C@@H]3CC=C([C@@H]3[C@H]2OC1=O)C)(C)O |
Canonical SMILES |
CC1C2CCC(C3CC=C(C3C2OC1=O)C)(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















